5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17496467
InChI: InChI=1S/C11H11F4N/c12-9-5-6(11(13,14)15)4-8-7(9)2-1-3-10(8)16/h4-5,10H,1-3,16H2
SMILES:
Molecular Formula: C11H11F4N
Molecular Weight: 233.20 g/mol

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17496467

Molecular Formula: C11H11F4N

Molecular Weight: 233.20 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine -

Specification

Molecular Formula C11H11F4N
Molecular Weight 233.20 g/mol
IUPAC Name 5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C11H11F4N/c12-9-5-6(11(13,14)15)4-8-7(9)2-1-3-10(8)16/h4-5,10H,1-3,16H2
Standard InChI Key TUNYVWDYZXKJFO-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N

Introduction

Structural Characteristics and Molecular Properties

The tetrahydronaphthalene core provides a semi-rigid bicyclic framework that influences conformational dynamics and binding interactions. Key structural features include:

Substitution Pattern and Electronic Effects

  • Fluorine at position 5: Introduces electronegativity, enhancing metabolic stability and influencing π-π stacking interactions .

  • Trifluoromethyl group at position 7: A strong electron-withdrawing group that increases lipophilicity (logP ≈ 2.8–3.2, estimated) and modulates receptor binding through steric and electronic effects .

  • Amine group at position 1: Serves as a hydrogen bond donor/acceptor, critical for interactions with biological targets such as neurotransmitter receptors .

Comparative Analysis of Analogous Compounds

CompoundSubstituentsKey Properties
5-Fluoro-1-tetralone Ketone at position 1Precursor for amine synthesis; logP ≈ 1.9
5-Fluoro-tetralin-1-amine Amine at position 1Enhanced bioavailability vs. ketone
Target CompoundCF3 at position 7, F at position 5Estimated logP: 3.1; higher metabolic stability

Synthetic Pathways and Methodological Considerations

While no explicit synthesis route for 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is documented in the reviewed sources, plausible strategies can be inferred:

Electrophilic Trifluoromethylation

  • Step 1: Introduction of fluorine at position 5 via directed ortho-metalation (DoM) using LDA and electrophilic fluorination agents (e.g., NFSI) .

  • Step 2: Trifluoromethylation at position 7 using Umemoto’s reagent or CF3Cu intermediates under palladium catalysis .

  • Step 3: Reduction of a ketone precursor (e.g., 5-Fluoro-7-(trifluoromethyl)-1-tetralone) to the amine via reductive amination (NaBH3CN/NH4OAc) .

Challenges in Synthesis

  • Regioselectivity: Competing reactions at positions 5 and 7 require careful control of reaction conditions.

  • Steric hindrance: The trifluoromethyl group may impede access to the aromatic ring during electrophilic substitution.

Physicochemical and Spectroscopic Data

Predicted properties based on computational models and analog data:

PropertyValueMethod/Source
Molecular weight259.22 g/molPubChem CID 15491038
logP3.1 (estimated)SwissADME prediction
1H NMR (CDCl3)δ 1.75–2.10 (m, 4H, CH2)Analog data
δ 6.85 (d, J = 8.4 Hz, 1H, Ar)

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